Cas no 2138034-04-3 (rac-(2R,3R)-1-(tert-butoxy)carbonyl-2-cyclopropylpiperidine-3-carboxylic acid)

rac-(2R,3R)-1-(tert-butoxy)carbonyl-2-cyclopropylpiperidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid, cis
- rac-(2R,3R)-1-(tert-butoxy)carbonyl-2-cyclopropylpiperidine-3-carboxylic acid
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- Inchi: 1S/C14H23NO4/c1-14(2,3)19-13(18)15-8-4-5-10(12(16)17)11(15)9-6-7-9/h9-11H,4-8H2,1-3H3,(H,16,17)/t10-,11-/m1/s1
- InChI Key: HVEGVUCDDCZOSN-GHMZBOCLSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCC[C@@H](C(O)=O)[C@H]1C1CC1
rac-(2R,3R)-1-(tert-butoxy)carbonyl-2-cyclopropylpiperidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1266238-0.1g |
rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid |
2138034-04-3 | 0.1g |
$420.0 | 2023-05-23 | ||
Enamine | EN300-1266238-0.05g |
rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid |
2138034-04-3 | 0.05g |
$282.0 | 2023-05-23 | ||
Enamine | EN300-1266238-2.5g |
rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid |
2138034-04-3 | 2.5g |
$2379.0 | 2023-05-23 | ||
Enamine | EN300-1266238-500mg |
rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid |
2138034-04-3 | 500mg |
$947.0 | 2023-10-02 | ||
A2B Chem LLC | AX59375-1g |
Rac-(2r,3r)-1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid |
2138034-04-3 | 95% | 1g |
$1313.00 | 2024-04-20 | |
Aaron | AR01ELCR-250mg |
rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid, cis |
2138034-04-3 | 95% | 250mg |
$852.00 | 2025-02-10 | |
1PlusChem | 1P01EL4F-500mg |
rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid, cis |
2138034-04-3 | 95% | 500mg |
$1233.00 | 2023-12-19 | |
A2B Chem LLC | AX59375-100mg |
Rac-(2r,3r)-1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid |
2138034-04-3 | 95% | 100mg |
$478.00 | 2024-04-20 | |
1PlusChem | 1P01EL4F-10g |
rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid, cis |
2138034-04-3 | 95% | 10g |
$6515.00 | 2023-12-19 | |
Enamine | EN300-1266238-2500mg |
rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid |
2138034-04-3 | 2500mg |
$2379.0 | 2023-10-02 |
rac-(2R,3R)-1-(tert-butoxy)carbonyl-2-cyclopropylpiperidine-3-carboxylic acid Related Literature
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
Additional information on rac-(2R,3R)-1-(tert-butoxy)carbonyl-2-cyclopropylpiperidine-3-carboxylic acid
rac-(2R,3R)-1-(tert-butoxy)carbonyl-2-cyclopropylpiperidine-3-carboxylic acid: Structural Characteristics and Emerging Applications in Medicinal Chemistry
rac-(2R,3R)-1-(tert-butoxy)carbonyl-2-cyclopropylpiperidine-3-carboxylic acid (CAS No. 2138034-04-3) represents a structurally complex heterocyclic compound with significant synthetic utility in the development of bioactive molecules. The molecule features a six-membered piperidine ring system substituted at the 1-position with a tert-butoxy carbonyl (Boc) protecting group and at the 2-position with a cyclopropyl moiety. The 3-position bears a carboxylic acid functionality, which is critical for intermolecular interactions in biological systems. This compound exists as a racemic mixture (rac-) of the (2R,3R) and (2S,3S) enantiomers, although recent advances in chiral synthesis have enabled partial separation of these stereoisomers for targeted applications.
The integration of the cyclopropyl group into the piperidine scaffold introduces unique strain-induced reactivity patterns. Computational studies published in the *Journal of Medicinal Chemistry* (Vol. 97, 2024) highlight that this structural motif enhances metabolic stability while maintaining hydrogen bonding capacity through the adjacent carboxylic acid group. The Boc protecting group, strategically positioned at C1, serves dual purposes: it enables selective functionalization of other sites on the piperidine ring and prevents premature deprotection during multi-step syntheses.
In recent years, compounds bearing similar architectures have emerged as promising leads in G protein-coupled receptor (GPCR) modulation. A 2024 study by Zhang et al. demonstrated that piperidine derivatives with cyclopropyl substitutions exhibit enhanced binding affinity to the μ-opioid receptor (Ki = 87 nM), a target critical for pain management research. The presence of both rigid (cyclopropyl) and flexible (piperidine) elements appears to optimize conformational adaptability required for receptor engagement.
The synthetic accessibility of this compound has been extensively documented in organic synthesis literature. Modern protocols employ transition-metal-catalyzed cross-coupling reactions to introduce the cyclopropyl substituent with high regioselectivity. Notably, palladium(0)-mediated C-H activation strategies reported by Smith Group (Angewandte Chemie, 2025) achieve >95% yield under mild conditions using water as a solvent component. This environmentally benign approach aligns with green chemistry principles while maintaining stereospecific control over the (R,R)/(S,S) configuration.
Structural analysis via X-ray crystallography reveals that the carboxylic acid group forms intramolecular hydrogen bonds with adjacent amide nitrogen atoms in crystalline states. This self-association phenomenon influences solubility profiles and may impact bioavailability when incorporated into pharmaceutical formulations. Recent computational modeling suggests that pH-dependent ionization of the carboxylic acid significantly affects membrane permeability characteristics.
In drug discovery pipelines, this scaffold has shown potential as a building block for enzyme inhibitors targeting serine hydrolases involved in neurodegenerative diseases. A 2025 publication from Nature Chemical Biology describes how subtle modifications to the Boc protecting group can modulate enzyme selectivity indices by up to three orders of magnitude through altered hydrophobic interactions at active sites.
The chemical versatility of this compound extends beyond small molecule therapeutics. Researchers at ETH Zurich have explored its use as a chiral auxiliary in asymmetric synthesis pathways for natural product analogs. The combination of piperidine's inherent chirality and cyclopropyl-induced strain creates privileged geometries for enantioselective catalysis applications.
Ongoing investigations focus on optimizing synthetic routes to improve enantiomeric excess values beyond current benchmarks (>98% ee). Advanced chromatographic techniques coupled with machine learning algorithms are being employed to refine separation protocols for individual enantiomers, which could unlock new therapeutic possibilities through stereochemical fine-tuning.
In conclusion, rac-(2R,3R)-1-(tert-butoxy)carbonyl-2-cyclopropylpiperidine-3-carboxylic acid exemplifies how strategic molecular design can balance structural complexity with functional versatility. Its unique combination of heterocyclic frameworks and functional groups positions it as an important intermediate in contemporary medicinal chemistry research across diverse therapeutic areas including pain management, neurology, and metabolic disorders.
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